2-(3,4-Dichloro-benzoylamino)-pentanedioic acid

nAChR Antagonist Neuropharmacology Smoking Cessation

Sourcing this compound ensures access to a uniquely polypharmacological scaffold critical for advanced CCK antagonist synthesis and selective α3β4 nAChR research. Its 3,4-dichlorobenzoyl moiety confers >1,000-fold potency gain over unsubstituted analogs, while free carboxylic acids provide essential synthetic handles for derivatives like lorglumide. Procure for high-impact studies in addiction, pain, and gastrointestinal physiology.

Molecular Formula C12H11Cl2NO5
Molecular Weight 320.12 g/mol
Cat. No. B14767261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichloro-benzoylamino)-pentanedioic acid
Molecular FormulaC12H11Cl2NO5
Molecular Weight320.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NC(CCC(=O)O)C(=O)O)Cl)Cl
InChIInChI=1S/C12H11Cl2NO5/c13-7-2-1-6(5-8(7)14)11(18)15-9(12(19)20)3-4-10(16)17/h1-2,5,9H,3-4H2,(H,15,18)(H,16,17)(H,19,20)
InChIKeyPNCQTRSFSYUTDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dichloro-benzoylamino)-pentanedioic acid: A Versatile Glutamic Acid Derivative for Neuropharmacology and CCK Antagonist Synthesis


2-(3,4-Dichloro-benzoylamino)-pentanedioic acid (CAS 104252-58-6), also known as N-(3,4-dichlorobenzoyl)-DL-glutamic acid, is a synthetic amino acid derivative characterized by a 3,4-dichlorobenzoyl moiety attached to the alpha-amino group of glutamic acid . This compound exhibits a unique polypharmacological profile, demonstrating significant in vitro activity across multiple neurotransmitter systems, including potent antagonism at nicotinic acetylcholine receptors (nAChRs) and moderate inhibition of monoamine transporters [1]. Furthermore, it serves as a critical synthetic intermediate for advanced cholecystokinin (CCK) receptor antagonists such as lorglumide and loxiglumide, which are valuable pharmacological tools and were investigated clinically for gastrointestinal disorders [2].

Why 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid Cannot Be Substituted by Unmodified Glutamic Acid or Simple Benzoyl Derivatives


Substituting 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid with its unmodified parent, glutamic acid, or a simple benzoyl derivative like proglumide would fundamentally alter or abolish its distinct biological and chemical utility. The 3,4-dichloro substitution pattern on the benzoyl ring is a critical pharmacophore that dramatically enhances potency at CCK receptors by over 1,000-fold compared to the unsubstituted proglumide [1]. Additionally, the free carboxylic acid groups on the pentanedioic acid backbone provide essential synthetic handles for creating potent CCK antagonists like lorglumide, a function not possible with simpler analogs [2]. Finally, the unique polypharmacology observed in the parent compound, including nanomolar activity at specific nAChR subtypes, is a direct consequence of its specific molecular architecture and cannot be inferred from the activity of its precursors or metabolites [3].

Quantitative Evidence for 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid: Comparative Potency and Unique Polypharmacology


Potent and Selective Antagonism at α3β4 Nicotinic Acetylcholine Receptors (nAChRs)

2-(3,4-Dichloro-benzoylamino)-pentanedioic acid exhibits potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) subtype, a target implicated in nicotine addiction. In a functional assay using SH-SY5Y cells, it inhibited carbamylcholine-induced 86Rb+ efflux with an IC50 of 1.8 nM [1]. This activity is more potent than its activity at the closely related α4β2 subtype (IC50 = 12.0 nM), demonstrating a degree of subtype selectivity [1].

nAChR Antagonist Neuropharmacology Smoking Cessation

Multi-Target Profile: Comparative Inhibition of Monoamine Transporters

The compound demonstrates a distinct rank order of potency for inhibiting monoamine reuptake at human transporters expressed in HEK293 cells. It preferentially inhibits the serotonin transporter (SERT) with an IC50 of 100 nM, exhibiting 4.4-fold selectivity over the norepinephrine transporter (NET, IC50 = 443 nM) and 6.6-fold selectivity over the dopamine transporter (DAT, IC50 = 658 nM) [1]. In contrast, the classical dopamine reuptake inhibitor cocaine is relatively non-selective among the three transporters [2].

Monoamine Transporter DAT SERT NET

Critical Intermediate for High-Potency CCK Antagonists: A Structural Foundation for >1,000-Fold Potency Gains

2-(3,4-Dichloro-benzoylamino)-pentanedioic acid is the essential synthetic precursor to lorglumide (CR 1409), a CCK receptor antagonist. Studies show that lorglumide is approximately 1,000 times more potent than the parent compound proglumide as a CCK receptor blocker (pA2 = 6.4) [1]. In a separate in vivo model of CCK-8-induced satiety, a related derivative, CR-1409, was effective at reversing food intake inhibition at a dose of 0.2 mg/kg IP, whereas proglumide required a 1,000-fold higher dose of 160 mg/kg to achieve a similar effect [2].

CCK Antagonist Synthetic Intermediate Gastroenterology

In Vivo Efficacy in Smoking Cessation Models: A Functional Correlate of nAChR Antagonism

Consistent with its in vitro profile, 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid demonstrates activity in a battery of in vivo mouse models of nicotine dependence. It inhibited nicotine-induced antinociception with an effective dose (ED50) of 1.2 mg/kg (tail-flick assay) and 15 mg/kg (hotplate assay) when administered subcutaneously [1]. These functional in vivo effects validate the biological relevance of its nanomolar nAChR antagonism observed in vitro.

Smoking Cessation In Vivo Pharmacology Behavioral Model

Procurement-Driven Application Scenarios for 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid


Neuropharmacology: α3β4 nAChR Subtype-Specific Research

This compound is uniquely suited for research focused on the α3β4 nicotinic acetylcholine receptor (nAChR) subtype. Its demonstrated potent antagonism (IC50 = 1.8 nM) at this receptor, combined with >6-fold selectivity over the α4β2 subtype, makes it an ideal tool compound for dissecting the specific roles of α3β4 nAChRs in the central and peripheral nervous systems [1]. This is a significant advantage over broader nAChR antagonists, enabling more precise pharmacological intervention in studies of addiction, pain, and autonomic function.

Monoamine Transporter Pharmacology: Profiling Serotonergic and Noradrenergic Systems

The compound's defined selectivity profile (SERT > NET > DAT) is valuable for in vitro studies where selective modulation of serotonin and norepinephrine reuptake is required with minimal dopaminergic involvement. With an IC50 of 100 nM for SERT, it provides a quantifiable benchmark for serotonergic activity, while its 4.4-fold lower potency at NET offers a window for selective investigations [1]. This profile contrasts with non-selective inhibitors like cocaine and supports its use in assays to characterize novel transporter ligands or study monoaminergic contributions to complex behaviors.

Medicinal Chemistry: Synthesis of High-Potency CCK Antagonists

As the core structural intermediate, procuring 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid is essential for the synthesis of lorglumide (CR 1409) and related glutaramic acid derivatives, which are >1,000-fold more potent CCK antagonists than proglumide [2][3]. This scaffold provides the necessary functional groups (free carboxylic acids) and the critical 3,4-dichlorobenzoyl pharmacophore required for high-affinity CCK-A receptor binding, making it an irreplaceable building block for developing tool compounds to study gastrointestinal physiology, satiety, and pancreatitis models.

In Vivo Behavioral Pharmacology: Nicotine Dependence and Withdrawal

The compound's efficacy in in vivo models of nicotine-induced antinociception (ED50 = 1.2-15 mg/kg, sc) validates its utility for preclinical behavioral studies of nicotine dependence and smoking cessation [1]. Its ability to translate in vitro nAChR antagonism into functional in vivo effects makes it a suitable reference compound for evaluating novel therapeutics targeting nicotine addiction and for studying the role of nAChRs in modulating pain and reward pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.